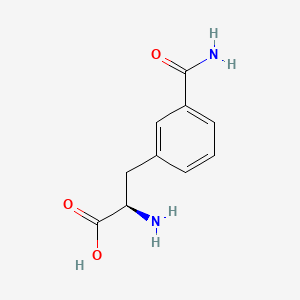

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid

描述

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid is a chiral amino acid derivative characterized by a phenyl ring substituted with a carbamoyl group (-CONH₂) at the 3-position. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.22 g/mol (CAS: 1217747-36-8, MFCD06659104) . This compound is primarily used in research settings, such as medicinal chemistry and biocatalysis, due to its stereospecificity and functionalized aromatic side chain. Its purity is typically ≥95%, and it is stored at -20°C to maintain stability .

属性

IUPAC Name |

(2R)-2-amino-3-(3-carbamoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c11-8(10(14)15)5-6-2-1-3-7(4-6)9(12)13/h1-4,8H,5,11H2,(H2,12,13)(H,14,15)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHHYFSZGZXEGU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(=O)N)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428042 | |

| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217747-36-8 | |

| Record name | (2R)-2-amino-3-(3-carbamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis from D-Phenylalaninol

A representative synthesis involves converting D-phenylalaninol into the carbamate intermediate, followed by purification and salt formation:

Step 1: Carbamoylation Reaction

D-Phenylalaninol (100 g, 0.66 mol) is dissolved in dichloromethane (2000 mL). Sodium cyanate (59.1 g, 0.92 mol) is added, and the mixture is cooled to 0°C. Methanesulfonic acid (222.5 g, 2.31 mol) is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for approximately 24 hours at 5°C.

Step 2: Neutralization and Extraction

The reaction mixture is neutralized by adding 10% sodium hydroxide solution until pH stabilizes between 10 and 12. The organic layer is separated, and the aqueous phase is extracted twice with dichloromethane. Combined organic layers are washed with water and then concentrated under vacuum to yield crude (R)-2-amino-3-phenylpropyl carbamate (116.5 g, 0.60 mol).

Step 3: Formation of Hydrochloride Salt

The crude carbamate (77 g, 17.8 mmol) is dissolved in dichloromethane and heated to 35±2°C. Anhydrous hydrogen chloride gas is slowly bubbled until the pH drops to about 1. The mixture is cooled gradually to 0°C over 3 hours and stirred for an additional 2 hours at 0°C. The precipitated hydrochloride salt is filtered and dried under vacuum at 40–45°C, yielding (R)-2-amino-3-phenylpropyl carbamate hydrochloride with 89.9% yield.

Purification Strategy

- The purification involves forming an organic salt by adding an aliphatic or aromatic monocarboxylic acid (e.g., benzoic acid derivatives) to the carbamate solution.

- The molar ratio of carbamate to acid ranges from 1:0.9 to 1:1.5.

- The salt precipitates upon cooling (0 to 80°C range), isolated by filtration, and dried at 20–50°C.

- Conversion to the hydrochloride salt is an additional purification step to enhance stability and purity.

- High-performance liquid chromatography (HPLC) is used to monitor purity and impurity levels, with specifications aiming for >98% purity and impurity content below 0.15% by weight.

Reaction Conditions and Solvent Systems

| Step | Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Carbamoylation | Stirring 24 h, acid addition at 0–5°C | Dichloromethane (DCM) | 0–5°C | Controlled acid addition to avoid side reactions |

| Neutralization & Extraction | pH adjustment to 10–12 | DCM and water | Ambient | Multiple extractions for purity |

| Salt Formation | Acid addition, precipitation | Polar solvents: DCM, methanol, ethanol, isopropanol, THF, methyl-THF, ethyl acetate, isopropyl acetate | 0–80°C | Cooling to 0°C for precipitation |

| Drying | Vacuum drying | N/A | 20–50°C | To remove residual solvents and moisture |

Impurity Profile and Quality Control

The purification process aims to minimize impurities such as:

- Phenylalaninol (Impurity 1)

- (2R)-2-amino-3-phenylpropyl (aminocarbamoyl) carbamate (Impurity 3)

- N-1-hydroxymethyl-2-phenyl-ethyl-N’-aminocarbamoyl urea (Impurity 5)

Typical impurity levels after purification:

| Impurity | Content by Area % (HPLC) |

|---|---|

| Phenylalaninol (Impurity 1) | ≤ 0.15% |

| Bis-adduct (Impurity 3) | ≤ 0.15% |

| Bis-adduct urea (Impurity 5) | ≤ 0.15% |

| Unidentified impurities | ≤ 0.10% |

The purified product typically achieves a purity of ≥98% by area percentage as analyzed by HPLC.

Summary Table of Preparation Method

| Parameter | Description |

|---|---|

| Starting Material | D-Phenylalaninol |

| Key Reagents | Sodium cyanate, methanesulfonic acid, HCl gas |

| Solvents | Dichloromethane, polar solvents for salt formation |

| Reaction Temperature | 0–5°C for carbamoylation; 35°C for HCl addition; 0°C for precipitation |

| Purification | Organic salt formation with monocarboxylic acid; conversion to hydrochloride salt |

| Drying Conditions | Vacuum drying at 20–50°C |

| Yield | Approximately 90% for hydrochloride salt |

| Purity | ≥98% by HPLC |

| Impurity Limits | ≤0.15% for major impurities |

Research Findings and Optimization Notes

- The use of methanesulfonic acid in the carbamoylation step provides efficient conversion while maintaining stereochemical integrity.

- Cooling during acid addition and precipitation is critical to control reaction rate and avoid side reactions.

- The choice of polar solvents for salt formation influences the crystallization behavior and purity of the final product.

- Repeated purification cycles may be necessary to meet stringent impurity specifications.

- Analytical methods such as HPLC are indispensable for monitoring reaction progress and product quality.

科学研究应用

®-2-Amino-3-(3-carbamoylphenyl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein synthesis.

Industry: The compound can be used in the production of specialty chemicals and pharmaceuticals.

作用机制

The mechanism of action of ®-2-Amino-3-(3-carbamoylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbamoyl group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound belongs to a broader class of β-phenylalanine derivatives with variations in substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Substituent Effects: Polarity: The carbamoyl group (-CONH₂) enhances hydrophilicity compared to nonpolar groups like -CF₃ or halogens (-F) . Bioactivity: The -CONH₂ group may facilitate hydrogen bonding in enzyme-substrate interactions, whereas -CF₃ or halogens increase metabolic stability .

生物活性

(R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, a chiral amino acid derivative, has garnered attention in pharmacology due to its unique structural features and potential therapeutic applications. This compound, with the molecular formula C10H12N2O3 and a molecular weight of 208.21 g/mol, exhibits significant biological activity, particularly in the context of drug discovery and development.

Structural Characteristics

The compound's structure includes an amino group, a propanoic acid backbone, and a carbamoyl-substituted phenyl group. Its stereochemistry plays a crucial role in its biological interactions and pharmacological effects. The presence of the carbamoyl group enhances its binding affinity to various biological targets, making it a promising candidate for further research.

The mechanism of action for this compound involves interactions with specific receptors and enzymes. The amino and carboxyl groups facilitate hydrogen bonding and ionic interactions, while the phenyl ring contributes to the compound's binding specificity. These interactions are critical for modulating various biological pathways, including those related to pain management and neurological disorders.

Pharmacological Applications

Research indicates that this compound may serve as a scaffold for developing novel opioid antagonists. This potential application could lead to safer alternatives for pain management by targeting opioid receptors without the associated risks of addiction.

Key Findings:

- Opioid Antagonism: The compound shows promise in developing safer pain management solutions by selectively targeting opioid receptors.

- Neuroprotective Effects: Its structural similarities to neurotransmitters suggest potential roles in modulating neural pathways, which could be beneficial in treating neurological disorders.

Comparative Analysis

To illustrate the diversity within amino acid derivatives, a comparison with structurally similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (S)-2-Amino-3-(3-carbamoylphenyl)propanoic acid | Enantiomer with opposite chirality | Potential differences in biological activity |

| (R)-2-Amino-3-(4-carbamoylphenyl)propanoic acid | Carbamoyl group at the para position | May exhibit different receptor interactions |

| (R)-2-Amino-3-(3-bromophenyl)propanoic acid | Bromine substitution on phenyl | Offers different reactivity patterns |

This table highlights how minor structural changes can lead to significant variations in biological activity and pharmacological properties.

Study on Binding Affinity

A study investigating the binding affinity of this compound to various receptors demonstrated that modifications to its structure could significantly influence its interactions. The research focused on quantifying binding affinities using radiolabeled assays, revealing that certain derivatives exhibited enhanced selectivity towards specific receptors compared to the parent compound.

Antioxidant Properties

Another area of investigation involved assessing the antioxidant properties of related compounds. In vitro assays indicated that derivatives with similar structural motifs displayed promising antioxidant activities, suggesting potential applications in preventing oxidative stress-related diseases .

常见问题

Q. What are the primary synthetic routes for (R)-2-Amino-3-(3-carbamoylphenyl)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer : Synthesis typically involves functionalization of a phenylalanine backbone. A plausible route includes:

Substitution : Introduce the carbamoyl group via nucleophilic substitution or transition-metal-catalyzed coupling (e.g., replacing a halogen in a precursor like 3-bromophenylalanine with a carbamoyl group using Pd-catalyzed carbonylation .

Chiral Resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (R)-enantiomer. For example, chiral HPLC with a cellulose-based column can separate enantiomers, as validated in purity analyses (>98%) for structurally similar compounds .

Quality Control : Confirm enantiomeric purity via polarimetry, circular dichroism (CD), or chiral GC/MS.

Q. How can researchers verify the structural integrity of this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR and -NMR to confirm the carbamoyl group (e.g., NH protons at δ 6.5–7.5 ppm and carbonyl signals at ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., CHNO: expected [M+H] = 209.0926).

- X-ray Crystallography : Resolve stereochemistry if single crystals are obtainable, as demonstrated for fluorinated phenylalanine analogs .

Advanced Research Questions

Q. What strategies are effective for studying the bioactivity of this compound in enzyme inhibition assays?

- Methodological Answer :

- Enzyme Kinetics : Use fluorescence-based assays (e.g., tryptophan quenching) to monitor binding to target enzymes like aminotransferases. Compare IC values with structurally related compounds (e.g., 3-nitro or 3-hydroxy derivatives) to assess carbamoyl group effects .

- Molecular Docking : Perform in silico modeling (AutoDock Vina) using the compound’s 3D structure (InChI/SMILES from PubChem ) to predict binding affinities. Validate with mutagenesis studies on active-site residues.

Q. How can researchers resolve contradictions in reported solubility or stability data for this compound?

- Methodological Answer :

- Comparative Solubility Testing : Evaluate solubility in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy. Contrast results with analogs (e.g., bromo or nitro derivatives) to identify substituent-driven trends .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. For pH-sensitive compounds, use phosphate/citrate buffers to map degradation pathways .

Q. What computational methods are suitable for predicting the metabolic fate of this compound?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP), cytochrome P450 interactions, and metabolite formation. Compare predictions with in vitro hepatocyte assays .

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-MS/MS. Reference fragmentation patterns from similar amino acid derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。